

dapagliflozin systematic review heart failure mortality

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Compound Focus: Dapagliflozin

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Quantitative Outcomes of Dapagliflozin Treatment

The following table synthesizes the key efficacy and safety outcomes of **dapagliflozin** in heart failure patients from the reviewed meta-analyses.

Outcome Measure	Effect of Dapagliflozin (vs. Control)	Statistical Summary	References
All-Cause Mortality	Significant reduction	RR = 0.89 (95% CI: 0.82-0.97, P = 0.006) HR = 0.88 (95% CI: 0.80-0.97, P = 0.008)	[1] [2]
Cardiovascular Mortality	Significant reduction	RR = 0.87 (95% CI: 0.78-0.97, P = 0.01) HR = 0.89 (95% CI: 0.80-0.98, P = 0.015)	[1] [2]
HF Hospitalization	Significant reduction	RR = 0.76 (95% CI: 0.70-0.84, P < 0.00001) HR = 0.72 (95% CI: 0.66-0.79, P < 0.001)	[1] [2]
Composite of HF Hospitalization or CV Death	Significant reduction	HR = 0.79 (95% CI: 0.73-0.85, P < 0.001)	[2]
In-Hospital CV Mortality (in AHF)	Significant reduction	RR = 0.56 (95% CI: 0.36-0.88, P = 0.01)	[3]
30-Day Hospital Readmission (in AHF)	Significant reduction	RR = 0.73 (95% CI: 0.54-0.99, P = 0.05)	[3]
Worsening Renal Failure	No significant effect (in AHF analysis)	Not Significant	[3]
Risk of Hypotension	No significant increase (in AHF analysis)	RR = 0.82 (95% CI: 0.36-1.84, P = 0.63)	[3]

The table below summarizes efficacy data across different types of heart failure, particularly highlighting the benefits for HF with preserved (HFpEF) and reduced (HFrEF) ejection fraction.

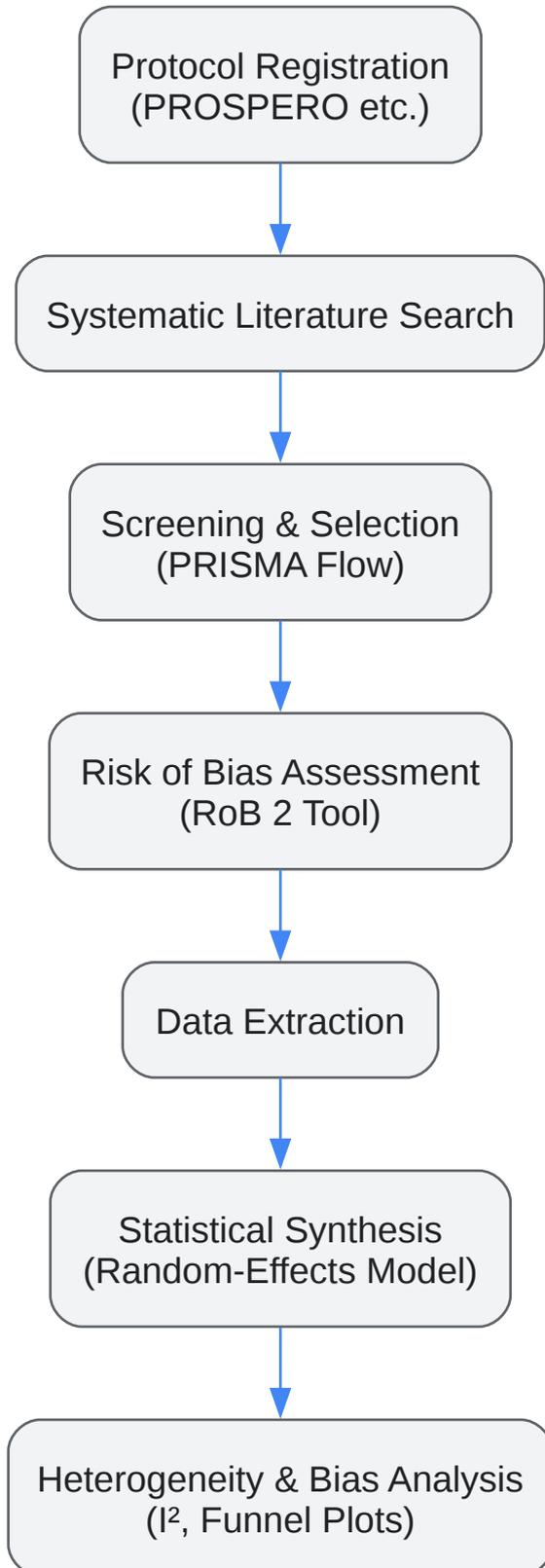
Heart Failure Type	Key Efficacy Findings	Statistical Summary	References
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| **HFrEF** (Heart Failure with Reduced Ejection Fraction) | Significant reduction in cardiovascular death and HF progression. | HR: 0.74 (95% CI: 0.65-0.85, $P < 0.001$) | [4] | | **HFpEF** (Heart Failure with Preserved Ejection Fraction) | Significant reduction in cardiovascular death and HF progression. | HR: 0.82 (95% CI: 0.73-0.92, $P = 0.0008$) | [4] | | **HFmrEF** (Heart Failure with mildly Reduced Ejection Fraction) | Benefits similar to HFpEF, based on subgroup analyses. | Information derived from subgroup analysis. | [4] |

Methodological Framework of the Evidence

The robust findings on **dapagliflozin** are derived from a strict methodological framework, primarily following the **Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA)** guidelines [3] [2] [4]. The diagram below outlines the core workflow for these analyses.

Systematic Review and Meta-Analysis Workflow



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Key methodological components include:

- **Data Sources and Search Strategy:** Comprehensive searches were performed in major electronic databases (e.g., PubMed, Scopus, ScienceDirect, Cochrane Library) [1] [3]. The search strategies used terms such as "**Dapagliflozin** AND acute heart failure" and were not restricted by language or publication date to minimize bias [3].
- **Study Selection and Inclusion Criteria:** Researchers typically included **Randomized Controlled Trials (RCTs)** that compared **dapagliflozin** with a placebo or standard therapy in heart failure patients [1] [3]. Ongoing trials, reviews, and case reports were generally excluded [3].
- **Data Synthesis and Statistical Analysis:** For data pooling, dichotomous outcomes (e.g., mortality) were expressed as **Risk Ratios (RR)** or **Hazard Ratios (HR)** with 95% confidence intervals (CIs), while continuous outcomes used **Mean Differences (MD)** [3]. Most analyses employed a **random-effects model** to account for potential clinical and methodological heterogeneity [4]. Statistical heterogeneity was quantified using the **I² statistic** [3].

Key Conclusions for Research and Development

The consolidated evidence supports several critical conclusions for professionals in the field:

- **Broad Spectrum Efficacy:** **Dapagliflozin** provides significant cardiovascular and renal benefits across the entire spectrum of heart failure, including HFrEF, HFmrEF, and HFpEF, irrespective of diabetes status [2] [4]. This positions it as a foundational disease-modifying therapy.
- **Mortality Impact:** The consistent reduction in all-cause and cardiovascular mortality underscores a key impact on patient survival, which is a paramount endpoint in drug development [1] [2].
- **Safety in Acute Settings:** In Acute Heart Failure (AHF), **dapagliflozin** showed a promising safety profile with no significant increase in hypotension or worsening renal failure, supporting its investigation for earlier in-hospital initiation [3].

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